1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H5F5O2 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Process Research in Medicinal Chemistry
Another application area is in the process research for medicinal chemistry, where similar compounds are intermediates in synthesizing potential therapeutic agents. For instance, Wolf (2008) conducted process research on preparing 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone via Friedel–Crafts acylation for Alzheimer’s disease treatment. The study highlights the importance of such compounds in developing new drugs and optimizing their synthesis for large-scale production (Wolf, 2008).
Fluorescence and Photophysical Properties
Compounds with a structure related to 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone also find applications in studying fluorescence and photophysical properties. Singh and Kanvah (2000) investigated diarylbutadienes' absorption and fluorescence behavior, providing insights into how such compounds can be used in developing fluorescent probes and understanding solvent effects on fluorescence (Singh & Kanvah, 2000).
Polymer Science
In polymer science, derivatives of this compound are used to synthesize advanced polymer materials. Kim, Robertson, and Guiver (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, demonstrating the role of such compounds in creating functional materials with specific properties like high proton conductivity (Kim, Robertson, & Guiver, 2008).
Properties
IUPAC Name |
1-(2,3-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-5-3-2-4(6(10)7(5)11)8(15)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCQULMTLOLTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744461 | |
Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-99-3 | |
Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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